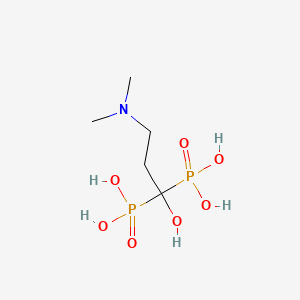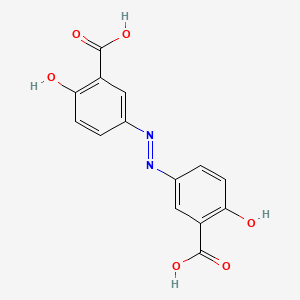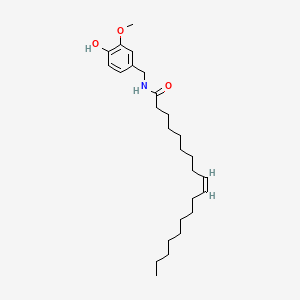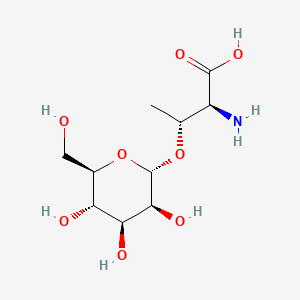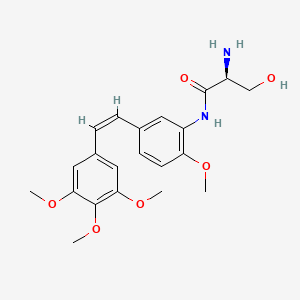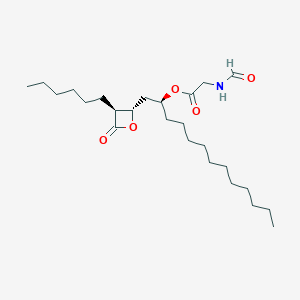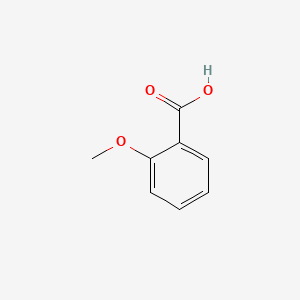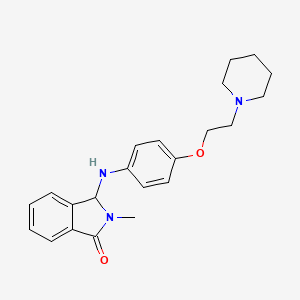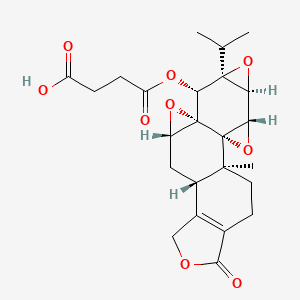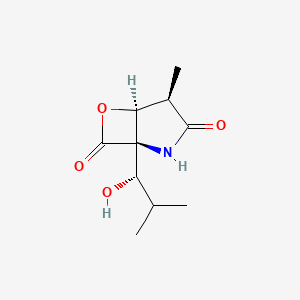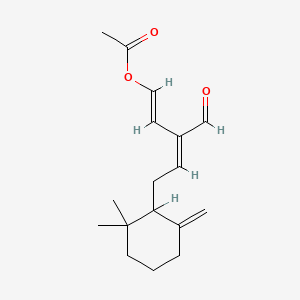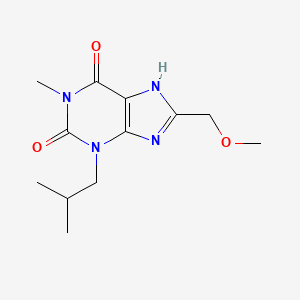
8-Méthoxymethyl-3-isobutyl-1-méthylxanthine
Vue d'ensemble
Description
Applications De Recherche Scientifique
8-Methoxymethyl-3-isobutyl-1-methylxanthine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phosphodiesterase inhibitors and their chemical properties.
Biology: The compound is employed in biological studies to investigate the role of cyclic GMP phosphodiesterase in cellular processes.
Medicine: Research on 8-Methoxymethyl-3-isobutyl-1-methylxanthine has potential implications for the development of therapeutic agents targeting phosphodiesterase-related pathways.
Industry: The compound is used in the development of biochemical assays and screening tools for drug discovery
Mécanisme D'action
Target of Action
The primary target of 8-Methoxymethyl-3-isobutyl-1-methylxanthine is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cellular signaling pathways .
Mode of Action
8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell . This results in the amplification of the signaling pathways mediated by these cyclic nucleotides .
Biochemical Pathways
The accumulation of cAMP and cGMP affects various biochemical pathways. For instance, increased cAMP levels can enhance the activity of protein kinase A (PKA), which phosphorylates a variety of target proteins, leading to changes in cell function . Similarly, elevated cGMP can stimulate protein kinase G (PKG), influencing diverse physiological processes .
Pharmacokinetics
Its solubility in ethanol and dmso suggests that it may be well-absorbed in the body
Result of Action
The inhibition of PDE1 by 8-Methoxymethyl-3-isobutyl-1-methylxanthine can lead to various cellular effects. For example, it has been shown to enhance forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Methoxymethyl-3-isobutyl-1-methylxanthine. For instance, the presence of other drugs or substances that affect PDE1 activity could potentially alter its effectiveness . Additionally, factors such as pH and temperature could impact its stability .
Analyse Biochimique
Biochemical Properties
8-Methoxymethyl-3-isobutyl-1-methylxanthine is a selective inhibitor of Ca2±calmodulin-dependent phosphodiesterase (PDE I) with an IC₅₀ of 4 µM . It is selective for PDE1 over PDE2, PDE3, and PDE4 but also inhibits PDE5 .
Cellular Effects
8-Methoxymethyl-3-isobutyl-1-methylxanthine enhances forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments in the absence of endothelium .
Molecular Mechanism
The molecular mechanism of 8-Methoxymethyl-3-isobutyl-1-methylxanthine involves the inhibition of phosphodiesterase enzymes, particularly PDE1 . By inhibiting these enzymes, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP within the cell . This can have various effects, including the relaxation of smooth muscle tissue .
Dosage Effects in Animal Models
In vivo, 8-Methoxymethyl-3-isobutyl-1-methylxanthine at a dosage of 200 µg/kg enhances decreases in pulmonary artery pressure and vascular resistance induced by iloprost in a rabbit model of pulmonary hypertension .
Metabolic Pathways
Méthodes De Préparation
La synthèse de la 8-Méthoxymethyl-3-isobutyl-1-méthylxanthine implique plusieurs étapes. Le composé peut être préparé en faisant réagir la 1-méthylxanthine avec le chlorure de méthoxymethyl en présence d'une base telle que l'hydrure de sodium. La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide à des températures élevées. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
La 8-Méthoxymethyl-3-isobutyl-1-méthylxanthine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le groupe méthoxymethyl peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés. .
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l'étude des inhibiteurs de la phosphodiestérase et de leurs propriétés chimiques.
Biologie : Le composé est utilisé dans des études biologiques pour enquêter sur le rôle de la phosphodiestérase cyclique GMP dans les processus cellulaires.
Médecine : La recherche sur la this compound a des implications potentielles pour le développement d'agents thérapeutiques ciblant les voies liées à la phosphodiestérase.
Industrie : Le composé est utilisé dans le développement de tests biochimiques et d'outils de criblage pour la découverte de médicaments
Mécanisme d'action
La this compound exerce ses effets en inhibant la phosphodiestérase cyclique GMP sensible à la calmoduline. Cette inhibition entraîne une augmentation des niveaux de GMP cyclique dans les cellules, ce qui peut moduler divers processus cellulaires. Le composé cible spécifiquement le site actif de l'enzyme, empêchant l'hydrolyse du GMP cyclique .
Comparaison Avec Des Composés Similaires
La 8-Méthoxymethyl-3-isobutyl-1-méthylxanthine peut être comparée à d'autres inhibiteurs de la phosphodiestérase tels que :
Caféine : Un autre dérivé de la xanthine qui inhibe la phosphodiestérase, mais avec une spécificité et une puissance différentes.
Théophylline : Un bronchodilatateur qui inhibe également la phosphodiestérase, utilisé dans le traitement des maladies respiratoires.
Sildénafil : Un inhibiteur sélectif de la phosphodiestérase de type 5, utilisé dans le traitement de la dysfonction érectile.
Le caractère unique de la this compound réside dans son inhibition spécifique de la phosphodiestérase cyclique GMP sensible à la calmoduline, ce qui la distingue des autres inhibiteurs de la phosphodiestérase .
Propriétés
IUPAC Name |
8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCGUCPBXKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228679 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78033-08-6 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78033-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of phosphodiesterase 1 (PDE1) [, , , , , , , , ]. PDE1 is a calcium/calmodulin-dependent enzyme responsible for degrading cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, 8-Methoxymethyl-3-isobutyl-1-methylxanthine prevents the breakdown of cAMP and cGMP, leading to increased intracellular levels of these signaling molecules.
A: Increased cAMP and cGMP levels due to PDE1 inhibition by 8-Methoxymethyl-3-isobutyl-1-methylxanthine can have various downstream effects depending on the cell type and context. For instance, in rabbit parotid acinar cells, it enhances carbachol-induced cGMP formation [, ]. In mouse jejunum, it contributes to electrogenic chloride ion secretion [], while in rat collecting duct cells, it modulates cAMP and cGMP dynamics in response to hormones like vasopressin and atriopeptin [].
A: Yes, several studies have investigated the selectivity of 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Research on rat renal vasculature found that 8-Methoxymethyl-3-isobutyl-1-methylxanthine did not affect renal cAMP release or total cellular cAMP levels, suggesting a lack of inhibitory effects on other PDE isoforms present in that system []. Similarly, in studies on alveolar epithelial cells, 8-Methoxymethyl-3-isobutyl-1-methylxanthine selectively blocked lipopolysaccharide-mediated biosynthesis of interleukin-6 without affecting tumor necrosis factor-alpha, further supporting its selectivity for PDE1 [].
A: Yes, 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been employed as a pharmacological tool in various physiological studies. For example, it was used to investigate the role of PDE1 in regulating detrusor smooth muscle function in the human urinary bladder. Results showed that 8-Methoxymethyl-3-isobutyl-1-methylxanthine increased transient BK currents and hyperpolarized the detrusor smooth muscle cell membrane potential, suggesting PDE1 inhibition as a potential therapeutic approach for overactive bladder [].
A: While 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been helpful in studying PDE1, research suggests that it might not be as potent in a cellular context compared to other selective PDE1 inhibitors like SCH51866 []. This highlights the importance of carefully considering the appropriate concentration and experimental system when using 8-Methoxymethyl-3-isobutyl-1-methylxanthine and comparing its efficacy to other available PDE1 inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


